tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate
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Overview
Description
tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate is an organic compound with the molecular formula C10H18F2N2O2. It is a white to off-white powder and is primarily used in chemical synthesis and research .
Preparation Methods
The synthesis of tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate typically involves the reaction of 4,4-difluoro-3-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate include:
- tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)methylcarbamate
- tert-butyl (3,5-difluoropyridin-4-yl)carbamate
- tert-butyl (3-formyl-4-hydroxyphenyl)carbamate These compounds share structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.
Properties
CAS No. |
2613383-87-0 |
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Molecular Formula |
C10H18F2N2O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-9(4)5-13-6-10(9,11)12/h13H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
ZTBAJQBNNSKJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1(F)F)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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